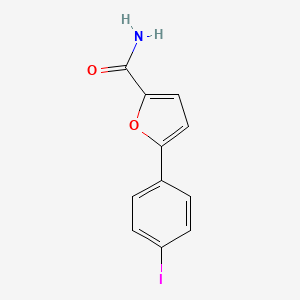

5-(4-Iodophenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Iodophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of β-keto esters with aldehydes in the presence of reagents like CH2I2 and Et2Zn, followed by oxidation using pyridinium chlorochromate (PCC).

Introduction of the 4-Iodophenyl Group: The iodination of phenyl groups can be achieved using iodine or iodinating agents under specific conditions.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an amine in the presence of coupling reagents like EDC∙HCl and HOBt.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields. This method utilizes microwave radiation to facilitate the coupling reactions and formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the furan ring.

Substitution: The iodophenyl group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like PCC or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Palladium catalysts and boron reagents for Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce various substituted furan derivatives.

Scientific Research Applications

5-(4-Iodophenyl)furan-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new antimicrobial and anticancer agents

Environmental Chemistry: The compound’s reactivity with environmental pollutants can be studied to understand its potential impact and degradation pathways.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and iodophenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may exert its effects through the generation of reactive oxygen species (ROS) or by inhibiting specific enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Fenfuram: A furan carboxamide fungicide used in the 1980s.

Carboxine: Another furan carboxamide with fungicidal properties.

Boscalid: A modern fungicide with a broader action spectrum.

Uniqueness

5-(4-Iodophenyl)furan-2-carboxamide is unique due to the presence of the iodophenyl group, which enhances its reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Biological Activity

5-(4-Iodophenyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structure-activity relationships (SAR), and various biological evaluations, including its effects on different biological targets.

Chemical Structure and Synthesis

The compound is characterized by a furan ring substituted at the 5-position with a 4-iodophenyl group and a carboxamide functional group. The synthesis of this compound typically involves the reaction of furan derivatives with appropriate aryl halides in the presence of coupling agents. Several synthetic pathways have been explored to optimize yield and purity.

Antioxidant Activity

Research indicates that derivatives of furan compounds, including this compound, exhibit significant antioxidant properties. Antioxidant activity is often measured using assays such as DPPH radical scavenging and ABTS scavenging methods. For example, studies have shown that certain furan derivatives can effectively scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial effects of furan derivatives have been extensively studied. Compounds similar to this compound have demonstrated activity against various bacterial strains. For instance, certain derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1 |

| Similar Derivative | Escherichia coli | 8 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been evaluated using various cancer cell lines. In vitro studies indicate that this compound exhibits selective cytotoxicity against several cancer types, including colorectal adenocarcinoma and lung cancer cells. The IC50 values for these activities suggest that it may be a promising candidate for further development as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| Human colorectal adenocarcinoma (Caco-2) | 15 |

| Human lung cancer (A549) | 20 |

Structure-Activity Relationship (SAR)

The SAR studies on furan derivatives highlight the importance of substituents on the aromatic ring and their influence on biological activity. For instance, the introduction of halogen atoms such as iodine enhances potency against specific targets due to increased lipophilicity and molecular interactions with biological receptors .

Case Studies

Several case studies have documented the biological evaluation of compounds related to this compound. One notable study investigated its role as a urotensin-II receptor antagonist, revealing high metabolic stability and low cytotoxicity, which are desirable traits for drug candidates targeting cardiovascular diseases .

Properties

Molecular Formula |

C11H8INO2 |

|---|---|

Molecular Weight |

313.09 g/mol |

IUPAC Name |

5-(4-iodophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H8INO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |

InChI Key |

GHCUEUJSKCNQJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.